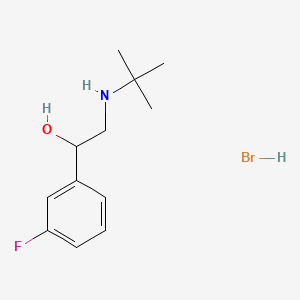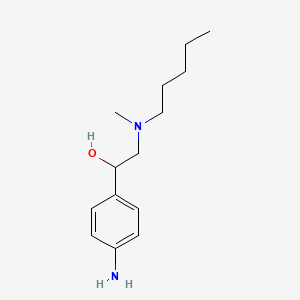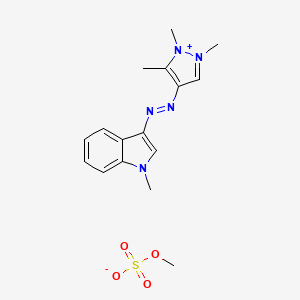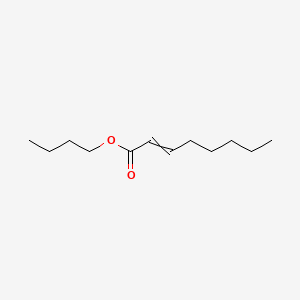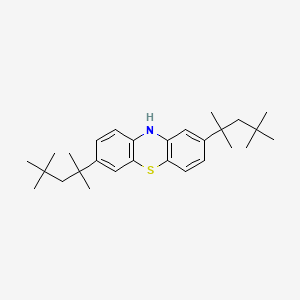
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine is a complex organic compound with the molecular formula C28H41NS. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 1,1,3,3-tetramethylbutyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, although specific applications of this compound in medicine are still under investigation.
Mécanisme D'action
The mechanism of action of 2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still being studied, but its structure suggests potential interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
2,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of 1,1,3,3-tetramethylbutyl groups in this compound imparts unique chemical and physical properties. This uniqueness makes it suitable for specific applications where other phenothiazine derivatives may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
- Fluphenazine
These compounds, while similar in structure, have different substituents that lead to varied applications and properties.
Propriétés
Numéro CAS |
53915-72-3 |
|---|---|
Formule moléculaire |
C28H41NS |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
2,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-12-14-23-22(15-19)29-21-13-11-20(16-24(21)30-23)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3 |
Clé InChI |
ZXHLKLXHFDXLCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


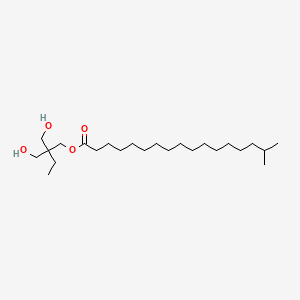

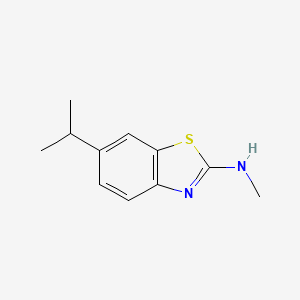
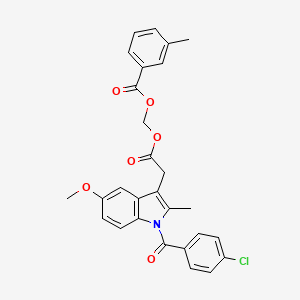
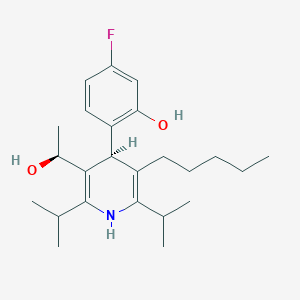
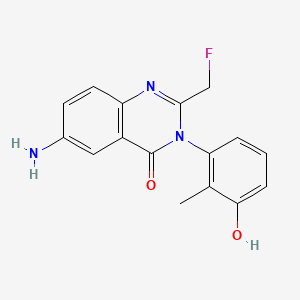


![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
